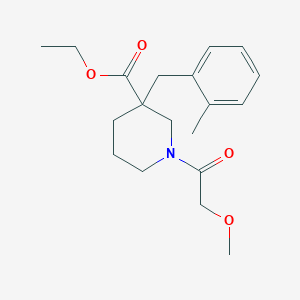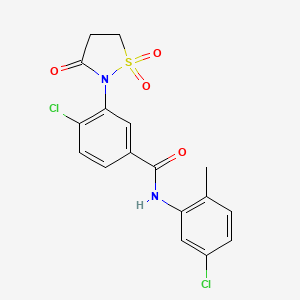![molecular formula C17H20O3 B4933377 1-[2-(4-ethoxyphenoxy)ethoxy]-3-methylbenzene](/img/structure/B4933377.png)
1-[2-(4-ethoxyphenoxy)ethoxy]-3-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-ethoxyphenoxy)ethoxy]-3-methylbenzene, also known as EPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPM is a white crystalline powder that has a molecular formula of C16H20O3. Its chemical structure consists of a benzene ring with a methyl group and two ethoxyphenoxy groups attached to it.
作用机制
The mechanism of action of 1-[2-(4-ethoxyphenoxy)ethoxy]-3-methylbenzene is not fully understood. However, studies have shown that it may exert its biological effects by modulating various signaling pathways in cells. For example, 1-[2-(4-ethoxyphenoxy)ethoxy]-3-methylbenzene has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
1-[2-(4-ethoxyphenoxy)ethoxy]-3-methylbenzene has been found to have various biochemical and physiological effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), in immune cells. It has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, in cells.
实验室实验的优点和局限性
One of the advantages of using 1-[2-(4-ethoxyphenoxy)ethoxy]-3-methylbenzene in lab experiments is its relatively low toxicity. Studies have shown that it has a high safety profile and does not cause significant adverse effects in animals. However, one limitation of using 1-[2-(4-ethoxyphenoxy)ethoxy]-3-methylbenzene is its poor solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several potential future directions for research on 1-[2-(4-ethoxyphenoxy)ethoxy]-3-methylbenzene. One area of interest is its potential use in the treatment of neurodegenerative diseases. Studies have shown that 1-[2-(4-ethoxyphenoxy)ethoxy]-3-methylbenzene has a neuroprotective effect and may be able to prevent or slow the progression of conditions such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer. Studies have shown that 1-[2-(4-ethoxyphenoxy)ethoxy]-3-methylbenzene has antitumor properties and may be able to inhibit the growth and spread of cancer cells. Finally, further research is needed to fully understand the mechanism of action of 1-[2-(4-ethoxyphenoxy)ethoxy]-3-methylbenzene and its potential applications in various fields.
合成方法
1-[2-(4-ethoxyphenoxy)ethoxy]-3-methylbenzene can be synthesized through a multi-step process involving the reaction of 4-ethoxyphenol with epichlorohydrin to form 1-(4-ethoxyphenoxy)-2,3-epoxypropane. This intermediate product is then reacted with 3-methylphenol in the presence of a catalyst to produce 1-[2-(4-ethoxyphenoxy)ethoxy]-3-methylbenzene.
科学研究应用
1-[2-(4-ethoxyphenoxy)ethoxy]-3-methylbenzene has been found to exhibit various biological and pharmacological properties, making it a potential candidate for use in drug discovery and development. Studies have shown that 1-[2-(4-ethoxyphenoxy)ethoxy]-3-methylbenzene has anti-inflammatory, antioxidant, and antitumor properties. It has also been found to have a neuroprotective effect, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-3-18-15-7-9-16(10-8-15)19-11-12-20-17-6-4-5-14(2)13-17/h4-10,13H,3,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPWUWKUONBRTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-[5-(4-thiomorpholinylmethyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B4933308.png)
![3-allyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4933314.png)
![1,3-dimethyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4933333.png)
![3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4933334.png)
![N-[1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-phenyl-2-(2-pyridinylthio)vinyl]benzamide](/img/structure/B4933342.png)


![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B4933362.png)
![1-(4-biphenylyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B4933369.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B4933389.png)

